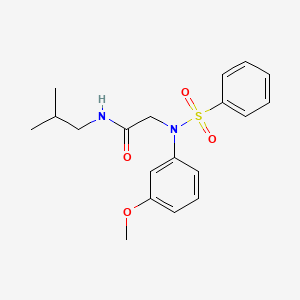
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as NBI-74330, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acyl amino acid derivatives, which have been found to possess a wide range of biological activities. NBI-74330 has been shown to have promising effects in various scientific research applications, including neuroprotection, anti-inflammatory, and anti-cancer activities.
Mechanism of Action
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its biological effects through multiple mechanisms of action. In neuroprotection, this compound has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. In anti-inflammatory research, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the production of pro-inflammatory cytokines. In anti-cancer research, this compound has been found to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In neuroprotection, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. In anti-inflammatory research, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of immune cells, such as macrophages and T cells. In anti-cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide for lab experiments is its high purity and stability, which allows for accurate dosing and reliable results. Another advantage is its broad range of biological activities, which makes it suitable for studying multiple pathways and diseases. However, one limitation of this compound is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Another direction is to explore its potential as an anti-inflammatory agent in human clinical trials. Additionally, more research is needed to understand the mechanisms underlying its anti-cancer effects and to identify potential drug targets for cancer therapy. Finally, there is a need for more cost-effective synthesis methods to make this compound more accessible for research purposes.
Synthesis Methods
The synthesis of N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N-isobutylglycine with 3-methoxybenzoyl chloride, followed by the reaction with phenylsulfonyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various scientific research fields. In neuroprotection, this compound has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In animal models of Parkinson's disease, this compound has been found to improve motor function and reduce neurodegeneration. In anti-inflammatory research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In anti-cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of breast cancer and leukemia.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(2)13-20-19(22)14-21(16-8-7-9-17(12-16)25-3)26(23,24)18-10-5-4-6-11-18/h4-12,15H,13-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLBRZFNRPUMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)

![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)
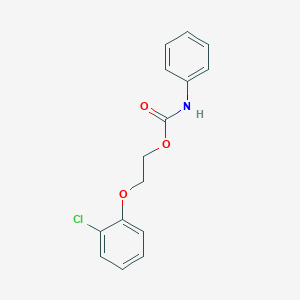
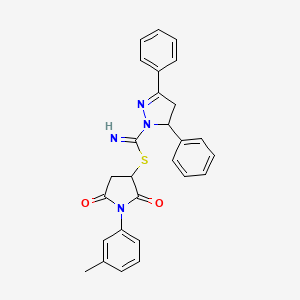
![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)
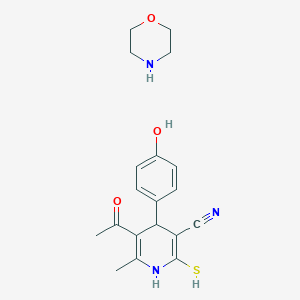


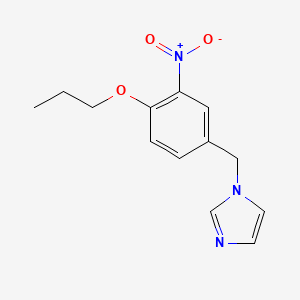

![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)
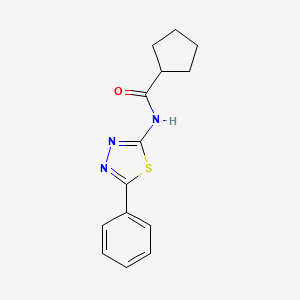
![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)
